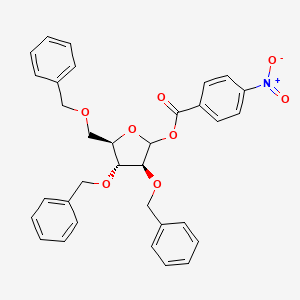
Methyl-4-Pyridinylacetat
Übersicht
Beschreibung
Methyl 4-pyridylacetate is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 4-pyridylacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-pyridylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-pyridylacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
Methyl-4-Pyridinylacetat wird in der chemischen Synthese verwendet . Es ist ein vielseitiges Reagenz, das zur Synthese einer Vielzahl chemischer Verbindungen eingesetzt werden kann .
Vorläufer für bioaktive Verbindungen
Die Pyridinstruktur in this compound ist ein funktionelles molekulares Rückgrat, das häufig in Naturprodukten und bioaktiven Molekülen vorkommt . Dies macht es zu einem wertvollen Vorläufer bei der Synthese bioaktiver Verbindungen .
Synthese von Monoterpen-Pyridin-Alkaloiden (MTPAs)
This compound kann bei der Synthese von Monoterpen-Pyridin-Alkaloiden (MTPAs) verwendet werden . MTPAs sind Alkaloide, die von Iridoidglykosiden (IGs) abgeleitet sind, und die Pyridinstruktur in this compound ist ein Schlüsselfragment in einem großen Teil dieser bioaktiven Verbindungen .
Herstellung von Cyclopenta[c]pyridin-Derivaten
This compound kann bei der Synthese von Cyclopenta[c]pyridin-Derivaten verwendet werden . Diese Derivate haben Potenzial mit antibakteriellen, insektiziden, antiviralen, entzündungshemmenden und neuropharmakologischen Aktivitäten gezeigt .
Forschung und Entwicklung in der Pharmaindustrie
Aufgrund seines Potenzials für die Bioaktivität ist this compound von Interesse für die pharmazeutische Forschung und Entwicklung . Es kann zur Entwicklung neuer Medikamente mit potenziellen therapeutischen Wirkungen verwendet werden .
Fortgeschrittene Batterieforschung
This compound kann auch Anwendungen in der fortschrittlichen Batterieforschung finden . Obwohl die Einzelheiten nicht im Detail beschrieben sind, könnten die einzigartigen Eigenschaften der Verbindung die Leistung fortschrittlicher Batterien möglicherweise verbessern .
Wirkmechanismus
Methyl 4-Pyridinylacetate, also known as methyl 2-pyridin-4-ylacetate, Methyl 4-pyridylacetate, or Methyl 2-(pyridin-4-yl)acetate, is a chemical compound with the molecular formula C8H9NO2 . The understanding of its mechanism of action is still under investigation, and the information available is limited. Here is a summary of what is currently known:
Eigenschaften
IUPAC Name |
methyl 2-pyridin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)6-7-2-4-9-5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKQLMMQYVXILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183945 | |
| Record name | Methyl 4-pyridylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29800-89-3 | |
| Record name | 4-Pyridineacetic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29800-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-pyridylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029800893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-pyridylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-pyridylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Methyl 4-pyridylacetate influence its rate of hydrolysis in different solvent mixtures?
A: Research suggests that the rate of alkaline hydrolysis of Methyl 4-pyridylacetate is significantly influenced by the solvent environment [, ]. Specifically, the rate is enhanced when transitioning from protic solvents like water or ethanol to dipolar aprotic solvents like dimethyl sulfoxide (DMSO). This enhancement is attributed to the solvation of the ester molecule (Methyl 4-pyridylacetate) by DMSO, highlighting the importance of non-electrolyte solvation in such reactions [].
Q2: What is the significance of the proposed E1cb mechanism for the hydrolysis of Methyl 4-pyridylacetate?
A: While traditional ester hydrolysis often follows a BAC2 mechanism, the research suggests that Methyl 4-pyridylacetate may undergo hydrolysis via an E1cb (Elimination Unimolecular conjugate base) route []. This mechanism involves the formation of a carbanion intermediate stabilized by the adjacent pyridine ring. The proposed E1cb mechanism provides a new perspective on the reactivity of Methyl 4-pyridylacetate and highlights the influence of the heterocyclic ring on its chemical behavior.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















